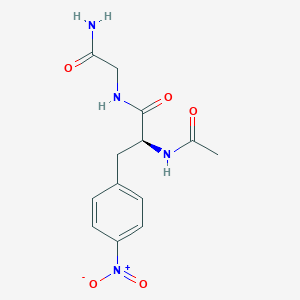
4-(2-cyclohexylidenehydrazinyl)-6-methyl-1H-pyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Cyclohexylidenehydrazinyl)-6-methyl-1H-pyridin-2-one is a heterocyclic compound that features a pyridinone core with a cyclohexylidenehydrazinyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-cyclohexylidenehydrazinyl)-6-methyl-1H-pyridin-2-one typically involves the reaction of 6-methyl-2-pyridone with cyclohexylidenehydrazine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and solvents.
化学反応の分析
Types of Reactions
4-(2-Cyclohexylidenehydrazinyl)-6-methyl-1H-pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyridinone derivative with an oxidized hydrazinyl group, while reduction could produce a fully reduced hydrazine derivative.
科学的研究の応用
4-(2-Cyclohexylidenehydrazinyl)-6-methyl-1H-pyridin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The exact mechanism of action for 4-(2-cyclohexylidenehydrazinyl)-6-methyl-1H-pyridin-2-one is not well-documented. it is believed to interact with biological targets through its hydrazinyl and pyridinone moieties, potentially inhibiting enzymes or binding to specific receptors.
類似化合物との比較
Similar Compounds
2-(2-Cyclohexylidenehydrazinyl)-6-methylpyrimidin-4-ol: Similar structure but with a pyrimidinone core.
4-(2-Cyclohexylidenehydrazinyl)-1-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole-3-carbonitrile: Contains a pyrrole core and a methoxyphenyl group.
Uniqueness
4-(2-Cyclohexylidenehydrazinyl)-6-methyl-1H-pyridin-2-one is unique due to its specific combination of a pyridinone core and a cyclohexylidenehydrazinyl substituent, which imparts distinct chemical and biological properties.
特性
CAS番号 |
61191-26-2 |
|---|---|
分子式 |
C12H17N3O |
分子量 |
219.28 g/mol |
IUPAC名 |
4-(2-cyclohexylidenehydrazinyl)-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C12H17N3O/c1-9-7-11(8-12(16)13-9)15-14-10-5-3-2-4-6-10/h7-8H,2-6H2,1H3,(H2,13,15,16) |
InChIキー |
KVFZFCSNKLNDPM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=O)N1)NN=C2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


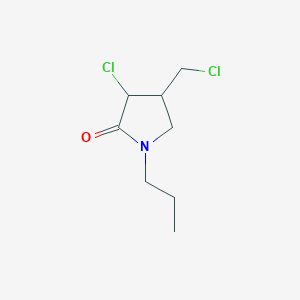
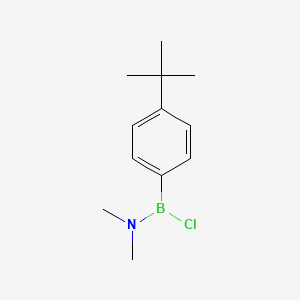
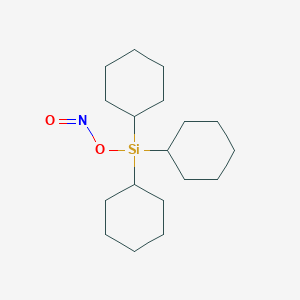
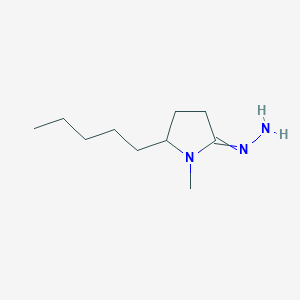
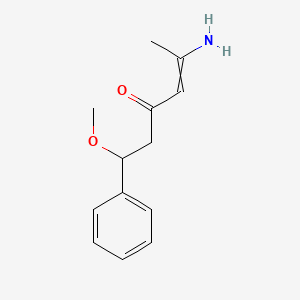
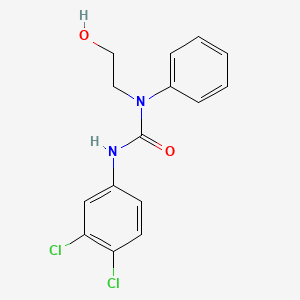
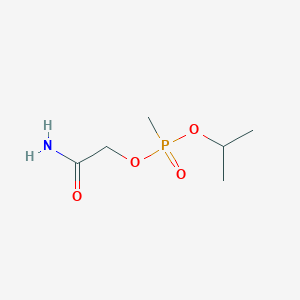

![1-(Iodomethyl)bicyclo[2.2.1]heptane](/img/structure/B14583702.png)
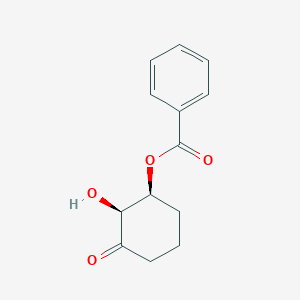

phenyl-lambda~6~-sulfanylidene}carbamate](/img/structure/B14583716.png)

